2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-1-[1-(2-furylmethyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone
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Description
2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-1-[1-(2-furylmethyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone is a useful research compound. Its molecular formula is C15H16N4O2S2 and its molecular weight is 348.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 348.07146811 g/mol and the complexity rating of the compound is 428. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of this compound is the urease enzyme . Urease is a 550 kDa nickel-containing enzyme, which belongs to amidohydrolases and phosphotriesterase enzyme family . It is composed of two subunits, named UreA and UreB, and catalyzes the conversion of urea to ammonia and carbon dioxide .
Mode of Action
The compound interacts with the active site of the urease enzyme, inhibiting its activity . The molecular docking simulation performed using AutoDock4 showed that the compound could interact well with the active site of the urease enzyme .
Biochemical Pathways
The inhibition of the urease enzyme affects the conversion of urea to ammonia and carbon dioxide . This enzyme is a cytoplasmic enzyme and could be found in several cells, including bacteria, fungi, algae, and some plant cells . The conversion of urea to ammonia leads to an increase in pH, which is essential for the survival of Helicobacter pylori .
Pharmacokinetics
The compound’s high activity against the urease enzyme suggests that it may have good bioavailability .
Result of Action
The inhibition of the urease enzyme by this compound can potentially disrupt the survival of Helicobacter pylori, a bacterium that colonizes the human stomach and causes gastrointestinal infection . The role of the urease enzyme is critical for the colonization of this bacterium .
Biochemical Analysis
Biochemical Properties
The compound 2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-1-[1-(2-furylmethyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone has been found to exhibit urease inhibitory activity . It interacts with the enzyme urease, which is a critical enzyme in the metabolism of urea in various organisms . The compound’s interaction with urease inhibits the enzyme’s activity, thereby affecting the biochemical reactions involving urea .
Cellular Effects
The effects of this compound on cells are primarily related to its urease inhibitory activity . By inhibiting urease, the compound affects the conversion of urea to ammonia and carbon dioxide within cells . This can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with the enzyme urease . The compound binds to the active site of the enzyme, inhibiting its activity . This results in changes in gene expression and cellular metabolism related to the metabolism of urea .
Metabolic Pathways
The metabolic pathways involving this compound are primarily related to the metabolism of urea . The compound interacts with the enzyme urease, which plays a critical role in these pathways .
Properties
IUPAC Name |
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-[1-(furan-2-ylmethyl)-2,5-dimethylpyrrol-3-yl]ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O2S2/c1-9-6-12(10(2)19(9)7-11-4-3-5-21-11)13(20)8-22-15-18-17-14(16)23-15/h3-6H,7-8H2,1-2H3,(H2,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHJQKGSZFSUFKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1CC2=CC=CO2)C)C(=O)CSC3=NN=C(S3)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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